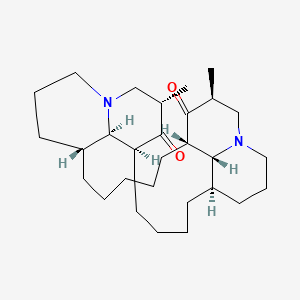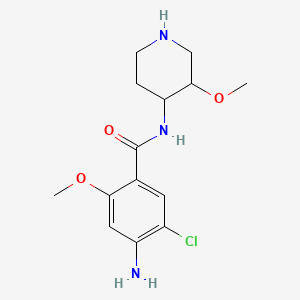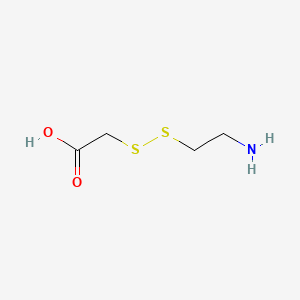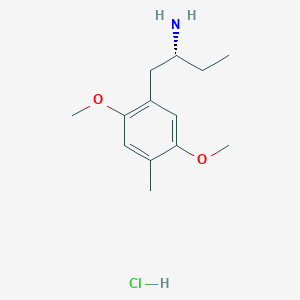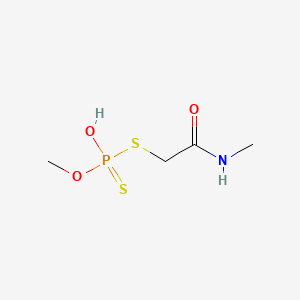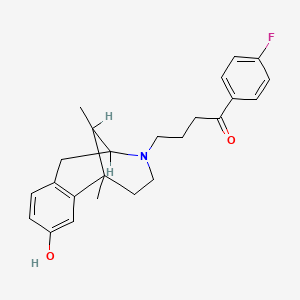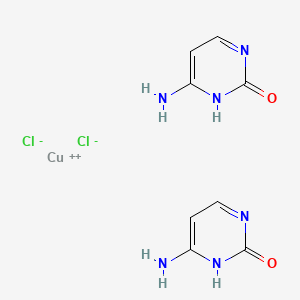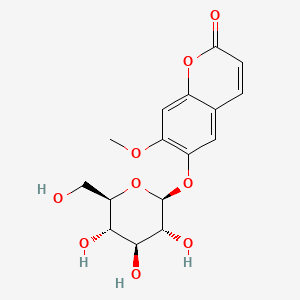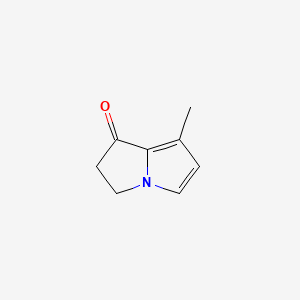
ダナイドン
概要
説明
DANAIDON is a pyrrolizidine alkaloid derivative primarily found in the androconial organs of certain danaine butterflies, such as Parantica sita. This compound plays a crucial role in the chemical communication and mating behavior of these butterflies, acting as a major component of their sex pheromones .
科学的研究の応用
DANAIDON has several scientific research applications, including:
Chemistry: Studying the biosynthesis and chemical properties of pyrrolizidine alkaloids.
Biology: Understanding the role of danaidone in the mating behavior and chemical communication of danaine butterflies
Medicine: Investigating the potential pharmacological effects of pyrrolizidine alkaloids and their derivatives.
Industry: Exploring the use of danaidone and related compounds in developing natural insect repellents and attractants
作用機序
Target of Action
Danaidone, also known as DANAIDON, is a major pheromone component in several species of Danaidae . The primary targets of Danaidone are the alar androconial organs (sex brand) of male Danaid butterflies . These organs secrete a variety of compounds that serve as pheromones during courtship behavior .
Mode of Action
Danaidone is derived from various pyrrolizidine alkaloids (PAs), which males ingest as adults from PA-containing plants . The compound interacts with its targets by being secreted as a major component from the alar androconial organ . This interaction results in the production of pheromones that are essential for the courtship behavior of Danaid butterflies .
Biochemical Pathways
The biochemical pathway of Danaidone involves the sequestration of pyrrolizidine alkaloids (PAs) from plants, which are then used as precursors for pheromone production . This process is similar to the pharmacophagous acquisition and utilization of PAs reported for many ithomiid butterflies and larvae of some arctiid moths .
Pharmacokinetics
The pharmacokinetics of Danaidone involves the ingestion of pyrrolizidine alkaloids (PAs) by adult male Danaid butterflies from PA-containing plants . These PAs are then sequestered in the body tissue and used as precursors for Danaidone production . The amount of Danaidone produced can vary depending on the type of PA ingested .
Result of Action
The result of Danaidone’s action is the production of pheromones that are essential for the courtship behavior of Danaid butterflies . These pheromones are secreted from the alar androconial organ and are necessary for the acceptance of a male by a female .
Action Environment
The action of Danaidone is influenced by environmental factors such as the availability of PA-containing plants . In the field, males selectively ingest particular PAs that are readily transformable into Danaidone . This suggests that the action, efficacy, and stability of Danaidone are dependent on the specific environmental conditions and the availability of PA-containing plants .
生化学分析
Cellular Effects
Danaidone influences several cellular processes in danaine butterflies. It affects cell signaling pathways involved in mating behaviors, leading to the activation of specific receptors in female butterflies. This activation triggers a cascade of cellular events, including changes in gene expression and cellular metabolism, ultimately resulting in the acceptance of the male by the female . Additionally, Danaidone’s presence in the androconial organs suggests its role in cellular differentiation and maintenance of these specialized structures.
Molecular Mechanism
At the molecular level, Danaidone exerts its effects through binding interactions with specific receptors on the antennae of female butterflies. These receptors are highly sensitive to Danaidone, leading to the activation of downstream signaling pathways. The compound also interacts with enzymes involved in its biosynthesis, such as those responsible for the conversion of pyrrolizidine alkaloids into dihydropyrrolizines . This interaction is crucial for the production and release of Danaidone during courtship.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Danaidone have been observed to change over time. The stability of Danaidone is influenced by environmental factors such as temperature and humidity. Over time, Danaidone can degrade, leading to a decrease in its effectiveness as a pheromone. Long-term studies have shown that the continuous presence of Danaidone is necessary for maintaining its role in mating behaviors, and its degradation can impact the reproductive success of danaine butterflies .
Dosage Effects in Animal Models
The effects of Danaidone vary with different dosages in animal models. At low doses, Danaidone effectively attracts female butterflies and facilitates mating. At higher doses, it can lead to adverse effects, including toxicity and behavioral changes in both males and females. Threshold effects have been observed, where a minimum concentration of Danaidone is required to elicit a response, and exceeding this threshold can result in negative outcomes .
Metabolic Pathways
Danaidone is involved in specific metabolic pathways related to the conversion of pyrrolizidine alkaloids. Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction reactions that lead to the formation of Danaidone. These metabolic pathways ensure the efficient production of Danaidone from its precursors, allowing it to function effectively as a pheromone .
Transport and Distribution
Within cells and tissues, Danaidone is transported and distributed through specific transporters and binding proteins. These proteins facilitate the movement of Danaidone to the androconial organs, where it accumulates and is stored until needed for courtship. The localization and accumulation of Danaidone are essential for its role in mating behaviors, ensuring that it is readily available for release during courtship displays .
Subcellular Localization
Danaidone is localized in the androconial organs of danaine butterflies, specifically in the alar scent organs and abdominal hairpencils. This subcellular localization is directed by targeting signals and post-translational modifications that ensure Danaidone reaches the appropriate compartments. The activity and function of Danaidone are closely linked to its precise localization within these specialized structures .
準備方法
Synthetic Routes and Reaction Conditions: DANAIDON is biosynthesized in nature by danaine butterflies through the ingestion of pyrrolizidine alkaloids from plants. These alkaloids are then converted into danaidone within the butterflies’ androconial organs
Industrial Production Methods: Research focuses on understanding and mimicking these natural processes rather than developing large-scale industrial production techniques .
化学反応の分析
Types of Reactions: DANAIDON undergoes various chemical reactions, including:
Oxidation: Conversion of pyrrolizidine alkaloids to danaidone involves oxidation steps.
Reduction: Potential reduction reactions to modify the structure of danaidone.
Substitution: Possible substitution reactions to introduce different functional groups
Common Reagents and Conditions: The common reagents and conditions used in these reactions are typically those that facilitate oxidation and reduction processes, such as oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) .
Major Products: The major product formed from these reactions is danaidone itself, along with other related pyrrolizidine alkaloid derivatives like hydroxydanaidal .
類似化合物との比較
Hydroxydanaidal: Another pyrrolizidine alkaloid derivative found in danaine butterflies.
Comparison: DANAIDON is unique in its role as a major sex pheromone component in danaine butterflies. While hydroxydanaidal and danaidal also play roles in chemical communication, danaidone is more prevalent and has a more significant impact on mating behavior .
特性
IUPAC Name |
7-methyl-2,3-dihydropyrrolizin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-2-4-9-5-3-7(10)8(6)9/h2,4H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFLNXOPXJMZTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)CCN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209446 | |
| Record name | 1H-Pyrrolizin-1-one, 2,3-dihydro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6064-85-3 | |
| Record name | 1H-Pyrrolizin-1-one, 2,3-dihydro-7-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006064853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrolizin-1-one, 2,3-dihydro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Acetamidophenyl)sulfonylamino]acetic acid [7-(ethoxycarbonylamino)-2-oxo-1-benzopyran-4-yl]methyl ester](/img/structure/B1231888.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B1231890.png)
![2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxo-1-imidazolidinyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B1231891.png)
